molecular formula C9H15NO2 B1415591 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one CAS No. 1935104-82-7

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B1415591
CAS No.: 1935104-82-7
M. Wt: 169.22 g/mol
InChI Key: ODTPEPYEBJXBLA-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a chiral 1,3-oxazolidin-2-one derivative of interest in organic synthesis and medicinal chemistry research. Oxazolidin-2-ones are a significant class of heterocyclic compounds that function as versatile chiral auxiliaries, enabling highly stereoselective transformations such as asymmetric aldol reactions and Diels-Alder cyclizations . The core oxazolidin-2-one structure is also a key pharmacophore in pharmaceuticals, most notably as the foundation of synthetic antibacterial agents like Linezolid and Tedizolid, which inhibit bacterial protein synthesis . Researchers value this compound and its analogues as critical synthetic intermediates for constructing complex molecules with vicinal stereogenic centers and for exploring new bioactive compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(cyclopentylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTPEPYEBJXBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

PropertyValue
CAS Number 1935104-82-7
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone structure is known to influence its binding affinity to specific receptors and enzymes.

  • Antimicrobial Activity : Studies indicate that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.
  • CNS Activity : Preliminary research suggests potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The compound may modulate neurotransmitter systems, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

Research has demonstrated that compounds within the oxazolidinone class show efficacy against various bacterial strains, including those resistant to traditional antibiotics. For instance:

  • Case Study : A study conducted by Bottari et al. (1972) assessed the activity of several oxazolidinone derivatives, revealing that modifications in the side chains significantly influenced their antibacterial potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of cyclopentyl groups enhances lipophilicity, potentially improving membrane penetration and bioavailability. Variations in substituents on the oxazolidinone ring can lead to different pharmacological profiles.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Properties : Recent investigations into oxazolidinone derivatives have suggested antiviral activity against various viral infections. For example, derivatives have shown promise against Zika virus and other flaviviruses .
  • Neuroprotective Effects : Emerging evidence points toward neuroprotective properties in certain oxazolidinone derivatives, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopentylmethyl at 4-position N/A Hypothesized to exhibit enhanced steric bulk and lipophilicity compared to simpler analogs; potential use in asymmetric synthesis or as a pharmacophore scaffold.
4-Methyloxazolidin-2-one Methyl at 4-position 101.1 Simplest analog; used as a chiral auxiliary for stereoselective synthesis. Low steric hindrance facilitates reactivity in alkylation or acylation reactions.
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Methyl (4S) and phenyl (5S) ~177.2 Stereochemical complexity enables high enantioselectivity in aldol reactions. Rigid phenyl group enhances conformational control.
4-(2-Iodophenyl)-1,3-oxazolidin-2-one 2-Iodophenyl at 4-position 289.07 Iodo-substitution introduces halogen bonding potential; used as a versatile scaffold in cross-coupling reactions or radiopharmaceuticals.
4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one Benzyl (4) and fluorinated alkyl (5) ~554.2 Fluorinated chain increases lipophilicity and metabolic stability; potential applications in fluorous-phase catalysis or bioactive molecule design.
Zolmitriptan Impurity H Tetrahydro-pyridoindolylmethyl (4S) ~329.4 Pharmaceutical impurity with a complex heterocyclic substituent; highlights the role of oxazolidinones in drug development and quality control.

Structural and Functional Analysis

  • Cycloalkyl groups also enhance lipophilicity, which may improve membrane permeability in drug candidates.
  • Synthetic Utility: Fluorinated analogs (e.g., 4-Benzyl-5-tridecafluorooctyl derivative) demonstrate the adaptability of oxazolidinones in specialized applications, such as fluorous-phase separation . In contrast, iodophenyl-substituted derivatives () enable transition-metal-catalyzed coupling reactions.
  • Pharmaceutical Relevance: Zolmitriptan-related impurities () underscore oxazolidinones' role in drug metabolism and impurity profiling. The absence of toxicological data for many analogs (e.g., ) highlights the need for rigorous safety evaluations.

Physicochemical Properties

  • Solubility and Lipophilicity: Fluorinated derivatives () exhibit low water solubility but high organic solvent compatibility, whereas amino-substituted analogs () are more hydrophilic.
  • Crystallography: Tools like SHELX () and ORTEP-3 () are critical for resolving stereochemistry, as seen in X-ray reports for fluorinated oxazolidinones ().

Preparation Methods

Direct Cyclization via Borane-Mediated Reduction and Subsequent Cyclization

Overview:
This method involves initial reduction of a suitable precursor, such as N-Boc-L-phenylglycine derivative, using borane reagents, followed by cyclization to form the oxazolidinone ring.

Process Steps:

  • Step 1:
    • Starting Material: N-Boc-L-phenylglycine
    • Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-DMS)
    • Conditions: Organic solvent (tetrahydrofuran or 2-methyltetrahydrofuran), temperature 0-25°C
    • Outcome: Reduction yields N-Boc-L-phenylglycinol (an amino alcohol intermediate)
  • Step 2:
    • Cyclization: The amino alcohol undergoes intramolecular cyclization in the presence of a base catalyst such as potassium tert-butoxide or sodium tert-butoxide.
    • Reaction Conditions: Room temperature, molar ratios of reagent to catalyst are optimized (e.g., 1:1.0-2.0).
    • Outcome: Formation of the oxazolidinone ring, specifically 4-(Boc-protected phenyl)-2-oxazolidinone, which can be further modified to the target compound.

Advantages:

  • Mild reaction conditions
  • High yield (>70%) and purity (>99%)
  • Avoids hazardous reagents like lithium aluminum hydride or carbon disulfide

Research Data:

Step Reagents Solvent Temperature Yield Notes
Reduction Borane-THF or Borane-DMS Tetrahydrofuran 0-25°C High Selective reduction of N-Boc-L-phenylglycine
Cyclization Base (K tert-butoxide or Na tert-butoxide) - Room temp >70% Intramolecular cyclization to oxazolidinone

Conversion of Benzyl-Substituted Intermediates via Sulfurization

Overview:
The oxazolidinone core can be selectively transformed into the corresponding thione derivative by sulfurization, which is relevant for subsequent modifications.

Process Steps:

  • Starting from 4-(Benzyl)-2-oxazolidinone obtained via the above method, sulfur powder and ammonium sulfide or polysulfides are used for sulfurization.
  • Reaction Conditions:
    • Temperature: 40-50°C
    • Reagents: Sulfur powder (high purity or sublimates), ammonium sulfide or polysulfide
    • Molar Ratios: 1:1-1.15:1-1.25 (oxazolidinone : sulfur : sulfide)

Outcome:

  • Formation of 4-phenyl-2-oxazolidinone-2-thione with yields exceeding 70% and purity over 99%.

Research Data:

Starting Material Sulfur Source Temperature Molar Ratio Yield Notes
Benzyl-oxazolidinone Sulfur powder + ammonium sulfide 40-50°C 1:1-1.15:1-1.25 >70% Efficient sulfurization

Alternative Synthetic Pathways (Literature & Patents)

While the primary methods focus on reduction and cyclization, other approaches include:

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Main Advantages Typical Yield References
Borane Reduction + Cyclization N-Boc-L-phenylglycine BH₃-THF, base 0-25°C, room temp Mild, high yield, green chemistry >70%
Sulfurization of Benzyl-oxazolidinone Benzyl-oxazolidinone Sulfur powder, ammonium sulfide 40-50°C Efficient, high purity >70%
Alternative Activation Carboxylic derivatives Coupling reagents, cyclization agents Mild conditions Versatile Variable

Research Findings & Notes

  • The borane-mediated reduction followed by base-catalyzed cyclization is the most efficient and environmentally friendly method, suitable for industrial scale-up.
  • Sulfurization provides a straightforward route to introduce sulfur functionality, critical for bioactivity and further derivatization.
  • The avoidance of hazardous reagents like lithium aluminum hydride or carbon disulfide aligns with green chemistry principles, making these methods preferable for large-scale production.

Q & A

Q. What are the optimal synthetic routes for 4-(cyclopentylmethyl)-1,3-oxazolidin-2-one, and how can reaction efficiency be maximized?

The synthesis of oxazolidinone derivatives typically involves cyclization reactions or functional group modifications. For 4-(cyclopententylmethyl)-substituted analogs, a common approach is the reaction of cyclopentylmethylamine with a carbonyl source (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions. Catalysts like triethylamine or palladium complexes may enhance yield . Key parameters include:

  • Temperature control : Maintain 0–5°C during acyl chloride reactions to prevent side-product formation .
  • Inert atmosphere : Use nitrogen/argon to avoid moisture interference, critical for cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry .
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond lengths and angles. For example, similar oxazolidinones were resolved with SHELXTL, achieving R-factors < 0.05 .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the recommended protocols for evaluating the compound’s thermal stability and solubility?

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition temperature .
  • Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions.
  • Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) at 25°C; oxazolidinones often show moderate DMSO solubility (~50 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from:

  • Force field limitations : Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods for docking studies instead of classical mechanics .
  • Solvent effects : Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) .
  • Experimental validation : Reassess IC50_{50} values via dose-response assays (e.g., MTT for cytotoxicity) and cross-validate with orthogonal techniques like SPR (surface plasmon resonance) .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-configured oxazolidinones to direct stereochemistry during cyclopentylmethyl group addition .
  • Asymmetric catalysis : Employ palladium-BINAP complexes for enantioselective C–H functionalization .
  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol (90:10) for enantiomer separation .

Q. How can researchers address low-resolution X-ray data or twinned crystals for this compound?

  • Data collection : Use synchrotron radiation to enhance resolution (<1.0 Å).
  • Twinning refinement : SHELXL’s TWIN/BASF commands model twinning ratios and improves R-factor convergence .
  • Alternative techniques : If crystals are unstable, substitute with cryo-EM (for large assemblies) or neutron diffraction (for H-atom positions) .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina or Glide (Schrödinger) with topoisomerase II DNA gyrase or kinase structures (PDB: 1KZN, 3ERT). Validate docking poses via MM-GBSA binding energy calculations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Fluorescence polarization : Monitor real-time interactions with fluorescently labeled targets .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) meticulously.
  • Data validation : Cross-check NMR shifts with computed spectra (e.g., ACD/Labs) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

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